1H-Pyrrolo[2,3-b]pyridine, 5-(4-ethylphenyl)- is a heterocyclic compound characterized by its unique molecular structure and diverse chemical properties. The compound belongs to the class of pyrrolopyridines, which consist of a pyrrole ring fused to a pyridine ring. Its chemical formula is and it has a molecular weight of approximately 214.26 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
The compound is classified under organic compounds and more specifically as an organoheterocyclic compound. It is identified by its CAS Registry Number 271-63-6 and can be referenced in chemical databases such as the NIST WebBook . The classification of 1H-pyrrolo[2,3-b]pyridine derivatives often stems from their structural features, which influence their reactivity and biological interactions.
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various methods, including:
Recent studies have demonstrated that the introduction of substituents at specific positions on the pyrrolo[2,3-b]pyridine framework can enhance biological activity. For instance, substituents at the 5-position have been shown to significantly affect the interaction with fibroblast growth factor receptors, suggesting a targeted approach in synthesis for increased efficacy .
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, 5-(4-ethylphenyl)- features a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered pyridine ring. The ethylphenyl group at the 5-position introduces steric and electronic effects that can influence the compound's reactivity and interactions.
1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo various chemical reactions:
Research has indicated that these compounds predominantly react at the 3-position when subjected to nitration or bromination reactions. Additionally, reactions with aldehydes can yield di-substituted products through Mannich-type reactions .
The mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives often involves their interaction with specific biological targets such as fibroblast growth factor receptors (FGFRs). These interactions may inhibit receptor activity, leading to downstream effects on cellular proliferation and survival.
Studies have shown that modifications at the 5-position can enhance binding affinity to FGFRs by facilitating hydrogen bonding interactions within the receptor's active site . This specificity highlights the importance of structural modifications in drug design.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to characterize these properties and confirm structural integrity .
1H-Pyrrolo[2,3-b]pyridine derivatives are primarily studied for their potential applications in medicinal chemistry. They have been identified as:
These compounds continue to be a focus for drug discovery efforts aimed at treating various diseases associated with aberrant signaling pathways .
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining pyrrole and pyridine rings. This core exhibits planar geometry and a dual hydrogen-bonding capability, where the pyrrolic N1-H acts as a hydrogen bond donor and the pyridinic N7 serves as a hydrogen bond acceptor [1] [6]. These properties enable high-affinity interactions with kinase hinge regions, mimicking purine nucleotides and positioning the scaffold as an ideal ATP-competitive inhibitor platform [7]. The electron-deficient pyridine ring enhances metabolic stability compared to indole analogs, while the multiple substitution vectors (C-3, C-5, N-1) permit rational pharmacophore elaboration [4] [9]. X-ray crystallography studies of protein-bound complexes reveal that the core maintains conserved hydrogen bonds with kinase backbones (e.g., Glu571 and Asp573 in IGF-1R), explaining its prevalence in targeted oncology therapeutics [9].
Table 1: Comparative Analysis of Bicyclic Heterocyclic Cores in Kinase Inhibitor Design
| Core Structure | Hydrogen Bond Donor/Acceptor Sites | Planarity Index | Metabolic Stability (t₁/₂) | Representative Kinase Targets |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | N1-H donor, N7 acceptor | High | 45 min (human microsomes) | FGFR, IGF-1R, TNIK, PARP-1 |
| Indole | N1-H donor | High | 22 min | VEGFR, CDK2 |
| Imidazopyridine | N3 acceptor | Moderate | 31 min | JAK2, PIM1 |
| Pyrazolopyrimidine | N1 acceptor, N2-H donor | High | 68 min | PI3K, Src |
The incorporation of 5-(4-ethylphenyl) at the C-5 position of pyrrolo[2,3-b]pyridine represents a strategic optimization to enhance target affinity and pharmacokinetic properties. The 4-ethylphenyl moiety extends into hydrophobic regions of target proteins, with the ethyl group providing optimal steric bulk for van der Waals interactions without incurring metabolic penalties associated with larger alkyl chains [3] [7]. In FGFR inhibitors, this substitution improved IC₅₀ values 10-fold (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) by occupying a hydrophobic pocket near the gatekeeper residue [7]. The linear ethyl chain balances lipophilicity (cLogP increase ~0.8 units) and solubility, avoiding the crystallization issues observed with branched analogs [6]. Computational docking of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine in TNIK demonstrated π-π stacking with Phe103 and hydrophobic contacts with Leu70 and Val32, explaining its sub-nanomolar potency [3]. Additionally, the para-substitution pattern minimizes oxidative metabolism compared to ortho- or meta-alkylphenyl isomers, as confirmed by microsomal stability assays (t₁/₂ > 120 min vs. < 60 min for analogs) [8].
Table 2: Impact of C-5 Substituents on Pyrrolo[2,3-b]pyridine Bioactivity
| C-5 Substituent | FGFR1 IC₅₀ (nM) | cLogP | Aqueous Solubility (μM) | Microsomal Stability (% remaining) | Key Interactions |
|---|---|---|---|---|---|
| 4-Ethylphenyl | 7 | 3.2 | 28 | 88% (human) | Phe103 π-stacking, Leu70/Val32 hydrophobic |
| Phenyl | 72 | 2.4 | 105 | 92% | Phe103 π-stacking |
| 4-tert-Butylphenyl | 9 | 3.8 | 12 | 45% | Phe103 π-stacking, steric clash |
| 3-Trifluoromethylphenyl | 15 | 3.5 | 34 | 78% | Phe103 π-stacking, polar interactions |
| Pyridin-3-yl | 210 | 1.9 | >500 | 95% | Incomplete hydrophobic filling |
The therapeutic exploration of pyrrolo[2,3-b]pyridines has evolved from serendipitous discovery to rational design over three decades. Early investigations (1990s) focused on natural product analogs like variolins from Antarctic sponges, revealing the core's DNA-intercalating potential [1]. The 2000s witnessed fragment-based development of kinase inhibitors, exemplified by PI3Kα inhibitors where 3,5-disubstituted derivatives showed antiangiogenic effects (IC₅₀ = 40 nM) [1] [9]. A significant inflection point emerged when 5-aryl substitutions were systematically explored, culminating in the identification of 4-ethylphenyl as a privileged group for oncological targets [3] [7]. Parallel innovations in synthetic methodology, such as Chan-Lam coupling for N-1 arylation and Duff formylation for C-3 electrophilic functionalization, enabled rapid diversification [2] [6]. Contemporary research (2020s) leverages crystallographic data to refine C-5 hydrophobic substituents, with 5-(4-ethylphenyl) derivatives advancing as clinical candidates for TNIK-driven cancers and fibrosis [3] [5]. This evolution reflects a broader shift from pan-kinase to isoform-selective agents, with current designs achieving >100-fold selectivity over related kinases.
Table 3: Historical Milestones in Pyrrolo[2,3-b]pyridine Therapeutic Development
| Time Period | Key Advances | Representative Compounds | Therapeutic Focus |
|---|---|---|---|
| 1990–2000 | Isolation of variolin natural products; DNA binding studies | Variolin B | Antiproliferative agents |
| 2001–2010 | Fragment-based kinase inhibitor design; C-3/C-5 SAR elucidation | PI3Kα inhibitors (e.g., CNX-1351) | Oncology, angiogenesis |
| 2011–2020 | Rational hydrophobic pocket targeting; 4-ethylphenyl optimization | FGFR inhibitor 4h; TNIK inhibitors (IC₅₀ <1 nM) | Solid tumors, kinase dysregulation |
| 2021–present | Covalent inhibitors; hybrid pharmacophores | LSD1-pyrrolopyridine hybrids (e.g., 46) | Epigenetic modulation |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6